Cas no 1807222-79-2 (2-Aminomethyl-3-bromo-6-nitropyridine)
2-Aminomethyl-3-bromo-6-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Aminomethyl-3-bromo-6-nitropyridine
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- Inchi: 1S/C6H6BrN3O2/c7-4-1-2-6(10(11)12)9-5(4)3-8/h1-2H,3,8H2
- InChI Key: RVDHSLVWTLXVHC-UHFFFAOYSA-N
- SMILES: BrC1=CC=C([N+](=O)[O-])N=C1CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 173
- XLogP3: 0.6
- Topological Polar Surface Area: 84.7
2-Aminomethyl-3-bromo-6-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014714-250mg |
2-Aminomethyl-3-bromo-6-nitropyridine |
1807222-79-2 | 95% | 250mg |
$960.40 | 2022-03-31 | |
| Alichem | A029014714-1g |
2-Aminomethyl-3-bromo-6-nitropyridine |
1807222-79-2 | 95% | 1g |
$3,155.55 | 2022-03-31 |
2-Aminomethyl-3-bromo-6-nitropyridine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-Aminomethyl-3-bromo-6-nitropyridine
Exploring 2-Aminomethyl-3-bromo-6-nitropyridine (CAS 1807222-79-2): A Versatile Compound in Modern Chemistry and Research
In the ever-evolving landscape of chemical research and development, 2-Aminomethyl-3-bromo-6-nitropyridine with CAS number 1807222-79-2 stands out as a compound of significant interest due to its unique structural features and broad applicability. This heterocyclic molecule, belonging to the pyridine family, incorporates functional groups such as an aminomethyl substituent, a bromo atom, and a nitro group, which collectively enhance its reactivity and utility in various synthetic pathways. Researchers and industry professionals are increasingly focusing on this compound for its potential in designing novel materials, pharmaceuticals, and agrochemicals, aligning with current trends in sustainable chemistry and green synthesis. The growing demand for efficient and selective building blocks in organic synthesis has propelled compounds like 2-Aminomethyl-3-bromo-6-nitropyridine into the spotlight, as they offer pathways to complex molecules with reduced environmental impact. This introduction delves into the properties, applications, and future prospects of this compound, addressing common queries from search engines and AI platforms, such as "what is the role of bromo-nitropyridine derivatives in drug discovery?" or "how to synthesize functionalized pyridines for material science?" By integrating these aspects, this article aims to provide a comprehensive, SEO-optimized overview that caters to both experts and enthusiasts in the field.
The molecular structure of 2-Aminomethyl-3-bromo-6-nitropyridine is characterized by a pyridine ring system, which is a six-membered aromatic heterocycle containing nitrogen. The presence of the aminomethyl group at the 2-position introduces nucleophilic properties, making it amenable to further derivatization through reactions like acylation or alkylation. Simultaneously, the bromo substituent at the 3-position serves as an excellent leaving group in substitution reactions, facilitating cross-coupling processes such as Suzuki or Buchwald-Hartwig reactions, which are pivotal in modern synthetic chemistry for constructing carbon-carbon and carbon-heteroatom bonds. The nitro group at the 6-position contributes electron-withdrawing effects, enhancing the electrophilicity of the ring and enabling participation in nucleophilic aromatic substitutions. This combination of functional groups renders the compound highly versatile, allowing for tailored modifications to meet specific research needs. In terms of physical properties, 2-Aminomethyl-3-bromo-6-nitropyridine typically appears as a solid with moderate solubility in polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which is advantageous for laboratory handling and reaction setups. Its stability under ambient conditions ensures safe storage and transportation, although precautions should be taken to avoid moisture and light to prevent degradation. Spectroscopic techniques, including NMR and IR spectroscopy, are commonly employed to characterize this compound, with distinct signals corresponding to the aminomethyl protons, bromo atom, and nitro group, aiding in purity assessment and structural confirmation.
The applications of 2-Aminomethyl-3-bromo-6-nitropyridine span multiple domains, with a strong emphasis on pharmaceutical research and material science. In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting various diseases. For instance, its functional groups allow for the construction of heterocyclic scaffolds found in inhibitors for enzymes like kinases or proteases, which are relevant in oncology and inflammatory disorders. Recent trends in drug discovery highlight the importance of pyridine derivatives due to their bioavailability and metabolic stability, making 2-Aminomethyl-3-bromo-6-nitropyridine a valuable building block for developing new therapeutics. Searches on platforms like Google Scholar often include terms such as "pyridine-based drug synthesis" or "bromo-nitropyridine in medicinal chemistry," reflecting the high interest in this area. Additionally, in material science, this compound contributes to the development of organic electronic materials, such as ligands for metal-organic frameworks (MOFs) or components in photovoltaic cells, where its electron-withdrawing nitro group can tune electronic properties for enhanced performance. The agrochemical sector also benefits from derivatives of this compound, particularly in designing pesticides or herbicides with improved efficacy and lower environmental persistence, aligning with global initiatives for sustainable agriculture. Beyond these, 2-Aminomethyl-3-bromo-6-nitropyridine finds use in academic research as a model compound for studying reaction mechanisms and developing new synthetic methodologies, such as click chemistry or flow chemistry setups, which are hot topics in modern labs aiming for efficiency and scalability.
Market dynamics and research trends surrounding 2-Aminomethyl-3-bromo-6-nitropyridine indicate a growing demand driven by advancements in biotechnology and green chemistry. According to industry reports, the global market for fine chemicals and intermediates is expanding, with compounds like this playing a crucial role in innovation. Factors such as increased R&D investments in pharmaceuticals and the shift towards renewable resources have bolstered its prominence. For example, AI-driven platforms and search engines frequently index queries like "sustainable synthesis of aminomethyl pyridines" or "applications of bromo-nitropyridine derivatives," underscoring the need for eco-friendly approaches. Researchers are exploring catalytic methods to functionalize this compound without generating hazardous waste, such as using palladium catalysts for cross-coupling reactions under mild conditions. Moreover, the compound's potential in emerging fields like CRISPR technology or biomarker development is being investigated, where it could serve as a linker or modifier in bioconjugation processes. Regulatory aspects also influence its market, with emphasis on compliance with REACH and other guidelines to ensure safety and sustainability. As the chemical industry moves towards circular economy models, 2-Aminomethyl-3-bromo-6-nitropyridine is poised to contribute to closed-loop systems, where waste minimization and resource efficiency are prioritized. Collaborations between academia and industry are accelerating its adoption, with patents and publications highlighting novel uses, further fueling interest and commercial viability.
In conclusion, 2-Aminomethyl-3-bromo-6-nitropyridine (CAS 1807222-79-2) is a multifaceted compound with significant implications across various scientific disciplines. Its unique structural attributes, including the aminomethyl, bromo, and nitro groups, enable diverse applications in pharmaceuticals, materials, and agrochemicals, while aligning with contemporary trends such as green chemistry and AI-enhanced research. By addressing common search queries and integrating SEO strategies, this article aims to enhance visibility and provide valuable insights for professionals seeking information on synthetic intermediates. Future research will likely focus on optimizing its synthesis for scalability and exploring new derivatives to meet evolving industry needs, ensuring that this compound remains at the forefront of innovation. As the demand for specialized chemicals grows, 2-Aminomethyl-3-bromo-6-nitropyridine will continue to be a subject of intense study, driving progress in science and technology.
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